Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amino function, and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group, which is used for selective deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine typically involves multiple steps. One common method includes the following steps:
Protection of the amino group: The amino group of L-phenylalanine is protected using the Fmoc group.
Introduction of the Dde group: The Dde group is introduced to the ethoxy chain, which is then attached to the phenylalanine derivative
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine undergoes several types of chemical reactions:
Deprotection reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Substitution reactions: The Dde group can be selectively removed using hydrazine, allowing for further functionalization.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Hydrazine: Used for the selective removal of the Dde group.
Major Products Formed
Deprotected amino acids: Removal of the Fmoc group yields the free amino acid.
Functionalized derivatives: Removal of the Dde group allows for further functionalization of the amino acid.
Scientific Research Applications
Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics.
Industry: Applied in the production of synthetic peptides for various applications
Mechanism of Action
The mechanism of action of Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine involves the selective protection and deprotection of amino groups. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine: Similar in structure but uses a tert-butoxycarbonyl (Boc) group instead of the Dde group.
Fmoc-4-[2-(Fmoc-amino)ethoxy]-L-phenylalanine: Uses an additional Fmoc group for protection.
Uniqueness
Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine is unique due to its dual protecting groups, which allow for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C36H38N2O7 |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C36H38N2O7/c1-22(33-31(39)19-36(2,3)20-32(33)40)37-16-17-44-24-14-12-23(13-15-24)18-30(34(41)42)38-35(43)45-21-29-27-10-6-4-8-25(27)26-9-5-7-11-28(26)29/h4-15,29-30,39H,16-21H2,1-3H3,(H,38,43)(H,41,42)/t30-/m0/s1 |
InChI Key |
RFDHCALJCFGPLE-PMERELPUSA-N |
Isomeric SMILES |
CC(=NCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Canonical SMILES |
CC(=NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.